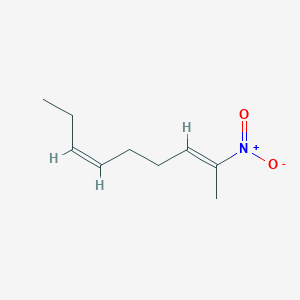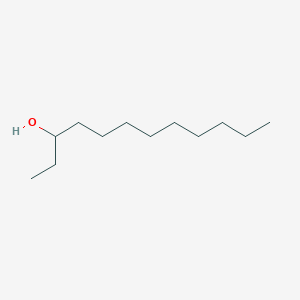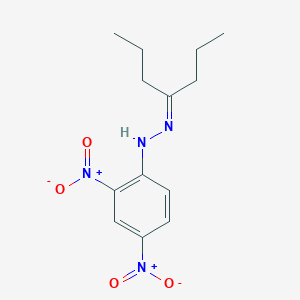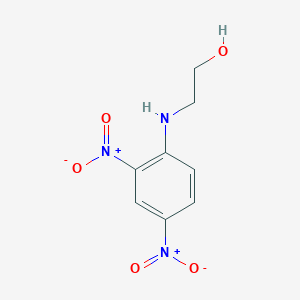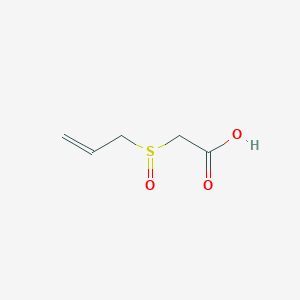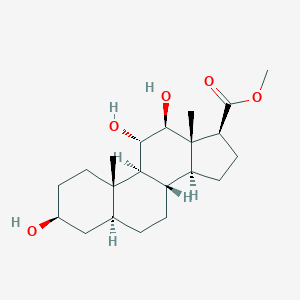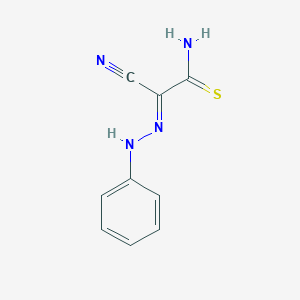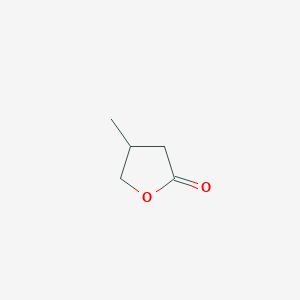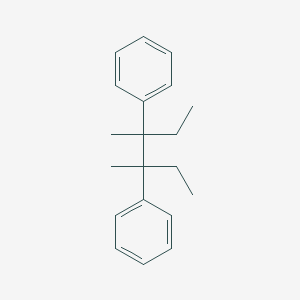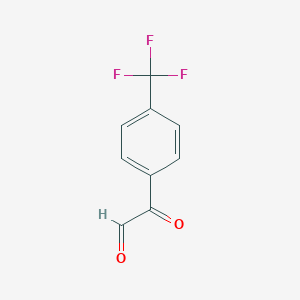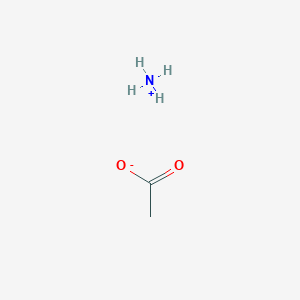
Vipsogal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Therapy of Psoriasis
Vipsogal has been demonstrated to be effective in the treatment of psoriasis. A study conducted by Skripkin IuK et al. (1990) on 205 patients with psoriasis showed that Vipsogal was fairly effective in treating this condition, leading to recommendations for its inclusion in the complex of drugs used for psoriasis therapy (Skripkin IuK et al., 1990).
Vasoactive Intestinal Polypeptide (VIP) in Physiological and Pathological Roles
Several studies have explored the diverse roles of Vasoactive Intestinal Polypeptide (VIP), which is related to Vipsogal:
Neurotransmitter Role in Gastrointestinal Tract : Fahrenkrug J. et al. (1978) studied the release of VIP in the gastrointestinal tract, suggesting its role as a neurotransmitter in this system (Fahrenkrug J. et al., 1978).
Immunomodulation : VIP's potential in immunomodulation has been highlighted in a review by Delgado M. et al. (2004), emphasizing its evolving role from a hormone to a novel agent for modifying immune function (Delgado M. et al., 2004).
Therapeutic Potential in Inflammatory Disease : The therapeutic potential of VIP in inflammatory diseases has been explored by Smalley S. et al. (2009), focusing on its effects on innate immune cell function (Smalley S. et al., 2009).
Gastrointestinal System Impact : Iwasaki M. et al. (2019) discussed the impact of VIP on gastrointestinal function and diseases, including its role in ion secretion, nutrient absorption, and gut motility (Iwasaki M. et al., 2019).
Role in Experimental Autoimmune Encephalomyelitis : VIP's role in suppressing Experimental Autoimmune Encephalomyelitis, a model for multiple sclerosis, was demonstrated by Li H. et al. (2006), highlighting its anti-inflammatory and immunoregulatory properties (Li H. et al., 2006).
Wirkmechanismus
The mechanism of action of Vipsogal would be a combination of the mechanisms of its active ingredients. For example, Betamethasone Dipropionate and Fluocinonide are corticosteroids that work by reducing inflammation . Gentamicin Sulfate is an antibiotic that works by killing bacteria . Salicylic Acid helps to shed dead skin cells from the top layer of the skin . Vitamin B5 (Panthenol) is often used in skincare products for its moisturizing properties .
Eigenschaften
IUPAC Name |
5-amino-6-[4,6-diamino-3-[3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol;[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate;(2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO7.C26H32F2O7.C18H36N4O10.C9H19NO4/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5;1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17;1-9(2,6-12)7(13)8(14)10-4-3-5-11/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-8,15-16,18-19,21,31H,9-12H2,1-5H3;5-18,22-28H,2-4,19-21H2,1H3;7,11-13H,3-6H2,1-2H3,(H,10,14)/t16-,19-,20-,21-,25-,26-,27?,28-;15-,16-,18-,19-,21-,23-,24-,25?,26+;;7-/m00.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBXIVVNAOCSJM-JQQZISSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)C(C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H](C4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)[C@H](C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H124F3N5O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1672.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139163-20-5 |
Source


|
| Record name | Betamethasone dipropionate mixture with fluocinonide, gentamicin and panthenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

